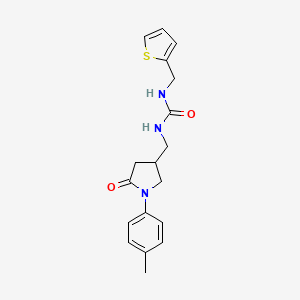
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound with a complex molecular structure that includes a pyrrolidine ring, a urea functional group, and a thiophene moiety. This compound is part of a class of derivatives that have shown promising biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and research findings.
Molecular Characteristics
The molecular formula of this compound is C16H22N2O3, with a molecular weight of approximately 306.36 g/mol. The unique structural features contribute to its interaction with biological targets, influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₃ |
| Molecular Weight | 306.36 g/mol |
| Structure | Pyrrolidine ring, Urea group, Thiophene moiety |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study evaluating the cytotoxic effects on A549 human lung adenocarcinoma cells demonstrated that derivatives of 5-oxopyrrolidine showed structure-dependent anticancer activity. For instance, certain derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
Key Findings:
- Cytotoxicity Assay: Compounds were tested at a concentration of 100 µM for 24 hours.
- Results: Some derivatives exhibited over 60% reduction in A549 cell viability, indicating potent anticancer activity.
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated against multidrug-resistant strains of bacteria. Similar compounds showed promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The presence of specific functional groups in the structure enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways .
Key Findings:
- Inhibition Assay: Compounds were screened against various resistant strains.
- Results: Notable inhibition was observed against MRSA strains, highlighting the potential for development as antimicrobial agents.
Case Studies
A comprehensive study involving various derivatives of 5-oxopyrrolidine highlighted the importance of structural modifications in enhancing biological activity. For example, compounds with thiophene substitutions demonstrated superior activity compared to their analogs lacking this feature. The study utilized both in vitro assays and molecular docking studies to elucidate the mechanisms of action .
Propiedades
IUPAC Name |
1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-4-6-15(7-5-13)21-12-14(9-17(21)22)10-19-18(23)20-11-16-3-2-8-24-16/h2-8,14H,9-12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMNEFXIPCDBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














